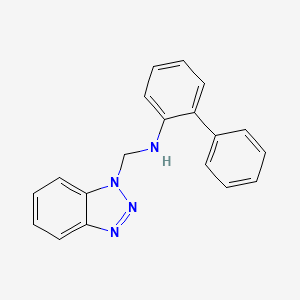

N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine

Beschreibung

Contextualization of Benzotriazole (B28993) Derivatives in Synthetic Chemistry and Medicinal Applications

Benzotriazole, a fused heterocyclic compound consisting of a benzene (B151609) ring and a triazole ring, is a cornerstone in both synthetic and medicinal chemistry. gsconlinepress.comjocpr.com Its derivatives are lauded for their diverse and potent pharmacological activities. researchgate.net The benzotriazole nucleus is a common feature in a plethora of compounds exhibiting antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer properties. gsconlinepress.comijpp.org.in

In synthetic organic chemistry, benzotriazole has proven to be an invaluable synthetic auxiliary. nih.gov It can function as a good leaving group, facilitating a wide range of chemical transformations. The N-acylbenzotriazoles, for instance, are stable and easy-to-handle acylating agents for N-, O-, C-, and S-acylations. nih.gov Furthermore, the N-alkylation of benzotriazole is a well-established method for introducing various functional groups into organic molecules. researchgate.netresearchgate.net

Table 1: Selected Pharmacological Activities of Benzotriazole Derivatives

| Pharmacological Activity | Description |

| Antimicrobial | Effective against a range of bacteria and fungi, including resistant strains. |

| Antiviral | Inhibition of various viral replication cycles. |

| Anti-inflammatory | Modulation of inflammatory pathways. |

| Analgesic | Pain-relieving properties. |

| Anticancer | Cytotoxic effects against various cancer cell lines. |

Significance of the Biphenyl (B1667301) Amine Scaffold in Organic Synthesis and Pharmacological Research

The biphenyl amine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This structural motif is present in numerous biologically active compounds and approved drugs. The two phenyl rings provide a rigid yet conformationally flexible backbone that can be readily functionalized to optimize binding interactions with proteins and enzymes.

Substituted biphenyl anilines are crucial intermediates in the synthesis of pharmaceuticals, dyes, and materials with specific electronic properties. rsc.org The amino group offers a reactive handle for a variety of chemical modifications, allowing for the construction of complex molecular architectures. rsc.org The reactivity of the amino group in biphenyl-2-amine, for example, allows for the introduction of various substituents, leading to diverse pharmacological profiles. beilstein-journals.orgnih.gov

Table 2: Examples of Drugs Containing the Biphenyl Moiety

| Drug Name | Therapeutic Class |

| Valsartan | Antihypertensive |

| Telmisartan | Antihypertensive |

| Diflunisal | Nonsteroidal Anti-inflammatory Drug (NSAID) |

| Felbinac | Nonsteroidal Anti-inflammatory Drug (NSAID) |

Rationale for Investigating the Hybrid N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine System

The methylene (B1212753) linker (-CH2-) connecting the two scaffolds provides a degree of flexibility, allowing the two aromatic systems to adopt various spatial orientations, which could be crucial for interacting with biological targets. The synthesis of such a molecule is theoretically feasible through established synthetic methodologies. For instance, a plausible synthetic route could involve the reaction of biphenyl-2-amine with 1-(hydroxymethyl)benzotriazole or a related reactive intermediate. researchgate.net

Overview of Research Gaps and Opportunities Pertaining to N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine

A significant research gap exists for the specific compound N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine. A search of the scientific literature reveals a lack of dedicated studies on its synthesis, characterization, and biological evaluation. uni.lu This absence of data presents a clear opportunity for novel research in the field of medicinal and synthetic chemistry.

Key research opportunities include:

Development of an efficient and scalable synthetic route: While theoretically plausible, the optimal conditions for the synthesis of N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine have yet to be established. Research in this area would be of significant interest to synthetic organic chemists.

Comprehensive physicochemical characterization: A thorough analysis of the compound's structural and electronic properties through techniques such as NMR, mass spectrometry, and X-ray crystallography would provide fundamental insights into its nature.

Exploration of its pharmacological potential: Given the diverse biological activities of its parent scaffolds, a systematic screening of N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine for various pharmacological activities (e.g., antimicrobial, anticancer, anti-inflammatory) could lead to the discovery of a novel therapeutic agent.

Structure-activity relationship (SAR) studies: The synthesis and evaluation of a library of analogues with modifications on both the benzotriazole and biphenyl rings would be crucial for understanding the structural requirements for any observed biological activity and for optimizing its potency and selectivity.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-2-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4/c1-2-8-15(9-3-1)16-10-4-5-11-17(16)20-14-23-19-13-7-6-12-18(19)21-22-23/h1-13,20H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGJACDDPHZDHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NCN3C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1h Benzotriazol 1 Ylmethyl Biphenyl 2 Amine and Its Analogues

Strategic Disconnection Approaches for the Target Compound

Retrosynthetic analysis of N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine reveals several plausible bond disconnections that inform potential forward synthetic routes. The most logical disconnections involve the bonds immediately adjacent to the linking methylene (B1212753) carbon and the nitrogen of the biphenylamine.

Formation of the N-Alkyl Bond to the Biphenyl-2-amine Moiety

A primary retrosynthetic disconnection can be made at the N-alkyl bond between the biphenyl-2-amine nitrogen and the methylene linker. This approach frames the synthesis as a classical N-alkylation reaction.

Figure 1: Retrosynthetic Disconnection of the N-Alkyl Bond

In the forward direction, this strategy involves the reaction of biphenyl-2-amine with a suitable electrophile, such as 1-(chloromethyl)-1H-benzotriazole or 1-(bromomethyl)-1H-benzotriazole. This type of N-alkylation is a common method for preparing N-alkylated benzotriazole (B28993) derivatives. nih.gov The reaction is typically carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. The synthesis of a structurally similar compound, 4'-benzotriazol-1-yl-methyl-biphenyl-2-carbonitrile, was achieved via the N-alkylation of benzotriazole with an alkyl halide in the presence of potassium carbonate in DMF, a method that could be adapted for the target molecule. nih.gov

Formation of the Methyl Linker through Mannich-Type Reactions or Reductive Amination

An alternative strategy focuses on constructing the entire N-CH2-N fragment in a single step. This can be achieved through two powerful synthetic transformations: the Mannich reaction and reductive amination.

Mannich-Type Reactions: The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. nih.govchitkara.edu.in In this context, biphenyl-2-amine, formaldehyde, and 1H-benzotriazole can be condensed to form the target compound. Benzotriazole is well-documented to participate in Mannich reactions, where it can act as the "amine" component, leading to the formation of aminoalkylbenzotriazoles. rsc.org The reaction typically proceeds by forming an iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic benzotriazole anion. rsc.orgjcsp.org.pk

Reductive Amination: This two-step, often one-pot, procedure involves the formation of an imine or iminium ion followed by its reduction to an amine. youtube.commasterorganicchemistry.com For the synthesis of the target molecule, this would entail the reaction of biphenyl-2-amine with 1H-benzotriazole-1-carbaldehyde to form an intermediate imine, which is then reduced in situ. tandfonline.com A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.comcommonorganicchemistry.com The choice of reductant depends on the specific substrates and reaction conditions, such as pH and solvent. commonorganicchemistry.com

| Reducing Agent | Typical Solvents | Key Characteristics |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (B109758) (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective; often used for acid-sensitive substrates. commonorganicchemistry.com |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Stable in mildly acidic conditions, allowing for reduction of the iminium ion as it forms. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Stronger reductant; typically added after imine formation is complete to avoid reduction of the starting aldehyde. commonorganicchemistry.com |

| α-Picoline-borane | Methanol, Water, or neat | Mild and efficient; can be used in aqueous or solvent-free conditions. organic-chemistry.org |

Precursors: Biphenyl-2-amine and 1H-Benzotriazole-1-carbaldehyde or Related Benzotriazole Electrophiles

The feasibility of the synthetic routes described above depends on the availability and reactivity of the key precursors.

Biphenyl-2-amine: This primary aromatic amine is a commercially available starting material that serves as the nucleophilic component in N-alkylation, Mannich, and reductive amination reactions.

1H-Benzotriazole-1-carbaldehyde: This aldehyde is the key electrophile for the reductive amination pathway. nih.gov A reliable synthetic procedure for a related compound, 1H-1,2,3-benzotriazole-5-carboxaldehyde, has been developed, demonstrating its utility in reductive amination reactions to produce various amine products in good to excellent yields. tandfonline.com

Related Benzotriazole Electrophiles: For the N-alkylation and Mannich routes, other electrophilic precursors are required.

1-(Hydroxymethyl)benzotriazole: This compound is a key intermediate in Mannich-type reactions. It can be formed in situ from benzotriazole and formaldehyde or prepared separately. researchgate.net

1-(Chloromethyl)-1H-benzotriazole: This is a potent electrophile for the direct N-alkylation of biphenyl-2-amine.

Exploration of Established Benzotriazole-Mediated Synthetic Routes

The unique chemical properties of the benzotriazole ring system have led to the development of powerful synthetic methodologies where it functions as more than just a stable heterocycle.

Utilization of 1H-Benzotriazole as a Synthetic Auxiliary

1H-Benzotriazole is widely employed as a "synthetic auxiliary"—a group that facilitates a particular transformation and can be easily removed or replaced. nih.gov In the context of compounds like N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine, the benzotriazolyl group acts as an excellent leaving group in nucleophilic substitution reactions. This reactivity makes the target molecule a stable, yet versatile, synthetic intermediate itself. It can be considered a stable precursor for the [biphenyl-2-yl-aminomethyl] cation, allowing for the introduction of the aminomethyl moiety onto a wide range of nucleophiles. researchgate.net

Application of N-Acylbenzotriazole Methodology for Carbon-Nitrogen Bond Formation

A highly effective method for forming carbon-nitrogen bonds, particularly amide bonds, is the N-acylbenzotriazole methodology. nih.gov N-acylbenzotriazoles are stable, crystalline, and neutral acylating agents that react efficiently with amines to form amides under mild conditions. scielo.org.mxorganic-chemistry.org They serve as advantageous alternatives to more reactive and less stable acyl chlorides. scielo.org.mx

While this method is primarily used for acylation (forming a C=O to N bond), it could be envisioned as part of a multi-step synthesis of the target compound. For instance, an N-acylbenzotriazole could be reacted with biphenyl-2-amine to form an amide, N-(biphenyl-2-yl)-1H-benzotriazole-1-carboxamide. Subsequent reduction of the amide carbonyl group would yield the desired methylene linker of the target molecule.

The preparation of N-acylbenzotriazoles is typically straightforward, often involving the reaction of a carboxylic acid with 1H-benzotriazole in the presence of a coupling agent or dehydrating agent like thionyl chloride. researchgate.net

| Reagents | Reaction Conditions | Outcome |

| Carboxylic acid, SOCl₂, Benzotriazole | CH₂Cl₂ or THF | Forms N-acylbenzotriazole from the corresponding dicarboxylic acid. scielo.org.mxresearchgate.net |

| Carboxylic acid, Mukaiyama reagent, Et₃N | Dry DCM, Room Temp | A one-pot, high-yielding synthesis under mild conditions. arkat-usa.org |

| Aldehyde, N-chlorobenzotriazole, AIBN | Benzene (B151609), Reflux | Converts aldehydes directly into N-acylbenzotriazoles via a radical pathway. researchgate.net |

This methodology underscores the versatility of benzotriazole in facilitating C-N bond formation, providing an alternative, albeit less direct, conceptual route to the target structure and its analogues.

Nucleophilic Displacement Reactions Involving Benzotriazole Derivatives

Nucleophilic displacement is a cornerstone in the synthesis of N-substituted benzotriazoles. This approach typically involves the reaction of a benzotriazole-containing nucleophile with an electrophilic substrate or vice versa. In the context of synthesizing N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine, this can be achieved by reacting biphenyl-2-amine with a benzotriazol-1-ylmethyl halide, such as 1-chloromethylbenzotriazole.

1-Chloromethylbenzotriazole is a key intermediate that readily undergoes substitution by various nucleophiles, including carbon, nitrogen, phosphorus, and sulfur. psu.edu The benzotriazole group effectively stabilizes the N-chloromethyl group due to the electron-withdrawing nature of the triazole ring. psu.edu The general reaction involves the displacement of the chloride ion by the primary amine of the biphenyl-2-amine moiety, forming the desired C-N bond.

Alternatively, the reaction can proceed by treating benzotriazole with an aldehyde and thionyl chloride to generate 1-(benzotriazol-1-yl)-1-chloroalkanes in situ. psu.edu These intermediates are then susceptible to nucleophilic attack. For the target compound, this would involve a reaction between benzotriazole, formaldehyde (or a precursor), and a suitable halogenating agent, followed by the addition of biphenyl-2-amine. The N-alkylation of benzotriazole with different alkyl halides, often in the presence of a base like potassium carbonate in a solvent such as DMF, is a common and effective method. nih.govtsijournals.com Microwave irradiation has been shown to accelerate this reaction, leading to good yields in shorter time frames compared to conventional heating. nih.govtsijournals.com

The reaction mechanism involves the deprotonation of benzotriazole by a base to form the benzotriazolide anion, a potent nucleophile. This anion then attacks the electrophilic carbon of the alkyl halide (e.g., a hypothetical 2-(chloromethyl)biphenyl-amine precursor), displacing the halide and forming the N1-substituted product. It is noteworthy that N-alkylation of benzotriazole can yield both N1 and N2 isomers, though N1-substitution is often predominant. gsconlinepress.com

| Reactant A | Reactant B | Conditions | Product Type | Reference |

| Benzotriazole | Alkyl Halides | Powdered K₂CO₃, DMF, Microwave | N-alkylated benzotriazole | nih.gov |

| Benzotriazole | Aldehydes, Thionyl Chloride | Refluxing Chloroform | 1-(Benzotriazol-1-yl)-1-chloroalkanes | psu.edu |

| 1-Chloromethylbenzotriazole | Nitrogen Nucleophiles | Varies | N-substituted methylbenzotriazole | psu.edu |

Novel Synthetic Pathways and Optimization

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and specialized pathways for the synthesis of complex molecules, including N-substituted benzotriazoles.

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the N-alkylation of benzotriazole, a green protocol has been developed using a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH), as a catalyst under solvent-free conditions. researchgate.net This method is convenient, efficient, and allows for easy product separation and recycling of the catalyst. researchgate.net Such an approach could be adapted for the synthesis of N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine, offering an environmentally friendly alternative to traditional methods that use volatile organic solvents.

Another advanced green strategy is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the synthesis of triazole-based compounds. researchgate.net While this method forms a 1,2,3-triazole ring rather than functionalizing a pre-existing benzotriazole, the underlying principles of efficiency, high atom economy, and use of benign solvents are driving the development of cleaner synthetic routes in heterocyclic chemistry. researchgate.net

While the parent compound N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine is achiral, analogues could be designed to possess stereocenters, for instance, by introducing substituents on the methylene bridge or the biphenyl (B1667301) backbone. The synthesis of such chiral derivatives would require stereoselective methods. Enantioselective N-functionalization of benzotriazoles has been achieved through the asymmetric allylic substitution of Morita-Baylis-Hillman (MBH) carbonates. researchgate.net This reaction, catalyzed by a modified Cinchona alkaloid, allows for the creation of chiral substitution products with the simultaneous construction of a carbon-nitrogen bond in an enantioselective manner. researchgate.net This methodology provides a pathway to access optically active benzotriazole-substituted derivatives.

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved safety, scalability, and process robustness. This technology has been successfully applied to the synthesis of related heterocyclic scaffolds. For example, a protocol for the synthesis of substituted benzotriazin-4(3H)-ones utilizes a photocyclization reaction in a continuous flow reactor, achieving excellent yields in short residence times without the need for additives or photocatalysts. nih.govacs.org The implementation of flow chemistry could enable the large-scale, efficient, and safe production of N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine and its analogues, representing a significant process optimization. nih.govacs.org

Synthesis of Key Intermediates and Precursors

Biphenyl-2-amine is a critical precursor for the target molecule. The synthesis of biphenyls and their derivatives is a well-established field, with numerous cross-coupling reactions being the methods of choice. rsc.orgresearchgate.net Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings are powerful tools for constructing the biphenyl scaffold by forming a C-C bond between two aryl moieties. rsc.org

To synthesize functionalized biphenyl-2-amines, an amination step is required. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming carbon-nitrogen bonds and is widely used to introduce an amino group onto an aryl ring. This would typically involve coupling a protected amine (or ammonia (B1221849) equivalent) with a 2-halobiphenyl or coupling an aniline (B41778) with a halobenzene. More recent strategies focus on the direct C-H functionalization of biphenyl amines, which avoids the need for pre-functionalized starting materials and offers a more atom-economical route to diverse analogues. researchgate.net

| Reaction Type | Description | Key Reagents/Catalysts | Precursor Type | Reference |

| Suzuki-Miyaura Coupling | Cross-coupling of an aryl halide with an arylboronic acid. | Palladium catalyst, Base (e.g., K₃PO₄) | Aryl halides, Arylboronic acids | rsc.org |

| Stille Coupling | Cross-coupling of an aryl halide with an organotin compound. | Palladium catalyst | Aryl halides, Organotins | rsc.org |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a C-N bond between an aryl halide and an amine. | Palladium catalyst, Ligand, Base | Aryl halides, Amines | tsijournals.com |

Synthesis of 1H-Benzotriazole-1-substituted Building Blocks

The synthesis of N-substituted benzotriazoles, particularly those bearing a methylene group at the N1 position, represents a cornerstone in the preparation of a diverse array of heterocyclic compounds. These building blocks are valuable intermediates due to the unique reactivity of the benzotriazole moiety, which can function as an excellent leaving group in nucleophilic substitution reactions or as a synthetic auxiliary. The primary methodologies for the synthesis of 1H-benzotriazole-1-substituted building blocks, such as N-(1H-benzotriazol-1-ylmethyl)amines, revolve around the Mannich reaction and the use of pre-functionalized benzotriazole derivatives like 1-(hydroxymethyl)-1H-benzotriazole and 1-(chloromethyl)-1H-benzotriazole.

A prevalent and efficient method for the preparation of N-(1H-benzotriazol-1-ylmethyl)amines is the Mannich reaction. This one-pot condensation involves benzotriazole, an aldehyde (commonly formaldehyde), and a primary or secondary amine. researchgate.netoarjbp.com The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic benzotriazole anion. The specific product formed can be controlled by the stoichiometry of the reactants. researchgate.net

For instance, the reaction of benzotriazole with formaldehyde and a primary aliphatic amine can yield different adducts depending on the molar ratios. When a 1:1:1 molar ratio of benzotriazole, formaldehyde, and a primary amine is used, the primary product is the N,N-bis(benzotriazol-1-ylmethyl)amine. However, careful control of the reaction conditions and stoichiometry can favor the formation of the mono-substituted product, N-(1H-benzotriazol-1-ylmethyl)amine. researchgate.netresearchgate.net The reaction is typically carried out in an aqueous medium at room temperature. researchgate.net

The versatility of this method is demonstrated by its application to a wide range of amines, leading to a library of N-(benzotriazol-1-ylmethyl)amine building blocks. These intermediates are stable and can be readily isolated.

An alternative and widely used strategy involves the initial synthesis of a functionalized benzotriazole precursor, which is then reacted with an amine. 1-(Hydroxymethyl)-1H-benzotriazole is a key intermediate in this approach. It can be prepared from benzotriazole and formaldehyde. This intermediate can then be reacted with a variety of primary or secondary amines to yield the corresponding N-(1H-benzotriazol-1-ylmethyl)amine. researchgate.net For example, the reaction of 1-(hydroxymethyl)benzotriazole with 2-phenylethylamines in the presence of a Lewis acid such as aluminum chloride (AlCl₃) in dichloromethane at room temperature affords N-(benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinolines in good to excellent yields. researchgate.net

Another important precursor is 1-(chloromethyl)-1H-benzotriazole, which can be synthesized from 1-(hydroxymethyl)benzotriazole and thionyl chloride. nih.gov This chloro-derivative is a highly reactive electrophile and readily undergoes nucleophilic substitution with primary and secondary amines to furnish the desired N-(1H-benzotriazol-1-ylmethyl)amines. This two-step process provides a reliable route to the target building blocks.

The synthesis of N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine, the subject of this article, can be envisioned through these established methodologies. A plausible synthetic route would involve the Mannich reaction between 1H-benzotriazole, formaldehyde, and biphenyl-2-amine. Alternatively, the reaction of biphenyl-2-amine with a pre-synthesized building block like 1-(chloromethyl)-1H-benzotriazole would also be a viable pathway.

The following table summarizes the key synthetic approaches to 1H-benzotriazole-1-substituted building blocks:

| Method | Reactants | Key Intermediates | General Product | References |

| Mannich Reaction | 1H-Benzotriazole, Formaldehyde, Primary/Secondary Amine | Iminium ion | N-(1H-benzotriazol-1-ylmethyl)amine | researchgate.net, oarjbp.com |

| From 1-(hydroxymethyl)-1H-benzotriazole | 1-(Hydroxymethyl)-1H-benzotriazole, Primary/Secondary Amine | - | N-(1H-benzotriazol-1-ylmethyl)amine | researchgate.net |

| From 1-(chloromethyl)-1H-benzotriazole | 1-(Chloromethyl)-1H-benzotriazole, Primary/Secondary Amine | - | N-(1H-benzotriazol-1-ylmethyl)amine | nih.gov |

The following table details examples of synthesized N-(benzotriazol-1-ylmethyl)amine derivatives using the aforementioned methods:

| Starting Amine | Method | Product | Yield (%) | Reference |

| 2-Phenylethylamine | From 1-(hydroxymethyl)-1H-benzotriazole with AlCl₃ | N-(Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline | Good to Excellent | researchgate.net |

| Primary Aliphatic Amines (general) | Mannich Reaction (controlled stoichiometry) | N-(1H-benzotriazol-1-ylmethyl)amine | High | researchgate.net, researchgate.net |

Reaction Chemistry and Mechanistic Investigations of N 1h Benzotriazol 1 Ylmethyl Biphenyl 2 Amine

Reactivity Profiles of the N-Substituted Benzotriazole (B28993) Moiety

The benzotriazole group, particularly when substituted on a nitrogen atom, is renowned in synthetic organic chemistry as a highly versatile auxiliary. lupinepublishers.com Its utility stems from its electronic properties, its ability to stabilize adjacent reactive centers, and its capacity to function as an effective leaving group. lupinepublishers.comnih.gov

Role of Benzotriazole as a Leaving Group in Substitution Reactions

A paramount feature of the benzotriazole moiety in compounds like N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine is its function as an excellent leaving group in nucleophilic substitution reactions. The benzotriazole anion is stabilized by aromaticity and the delocalization of the negative charge across its three nitrogen atoms, making it readily displaced by a wide range of nucleophiles. lupinepublishers.compsu.edu This characteristic is the foundation of "benzotriazole methodology" in organic synthesis. nih.gov

In the context of the target molecule, the carbon atom of the methylene (B1212753) bridge (-CH2-) is susceptible to nucleophilic attack, which would result in the displacement of the benzotriazolide anion. This reactivity transforms the N-(benzotriazol-1-ylmethyl)amine unit into a stable synthetic equivalent of an N-aminomethyl cation (+CH2-NHR). Research on analogous N-(α-aminoalkyl)benzotriazoles has demonstrated that the benzotriazole group can be substituted by various carbon, nitrogen, phosphorus, and sulfur nucleophiles. psu.edu

Table 1: Representative Nucleophilic Substitution Reactions on N-(α-Aminoalkyl)benzotriazole Systems This table illustrates the potential reactivity of the N-(1H-benzotriazol-1-ylmethyl) group with various nucleophiles, based on established benzotriazole chemistry.

| Nucleophile (Nu-) | Reagent Example | Product Type |

| Carbon Nucleophiles | Grignard Reagents (R-MgX) | N-(Alkyl)biphenyl-2-amine |

| Organolithium Reagents (R-Li) | N-(Alkyl)biphenyl-2-amine | |

| Enolates | β-Amino carbonyl compound | |

| Nitrogen Nucleophiles | Primary/Secondary Amines | Diaminomethane derivative |

| Sulfur Nucleophiles | Thiolates (RS-) | N-(Alkylthiomethyl)biphenyl-2-amine |

Investigations into Intramolecular Rearrangements

The benzotriazole ring system can participate in various intramolecular reactions, often leading to the formation of new heterocyclic structures. While specific rearrangement studies on N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine are not extensively documented, the known chemistry of benzotriazole derivatives allows for informed predictions. For instance, intramolecular N-arylation has been demonstrated as a facile route to synthesize N1-aryl benzotriazoles from suitable precursors under copper catalysis. nih.gov

Furthermore, under certain conditions, such as the presence of specific bases or upon photochemical activation, the triazole ring itself can undergo cleavage. acs.org Selective N-N bond cleavage in 1-substituted benzotriazoles has been shown to initiate cascade reactions, affording different heterocyclic scaffolds like 1,2,4-benzotriazines. rsc.org This suggests that under specific energetic or catalytic conditions, the N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine molecule could potentially undergo intramolecular cyclization or rearrangement, possibly involving the amine nitrogen or the biphenyl (B1667301) ring system.

Isomerization Studies (e.g., 1H- vs. 2H-substituted benzotriazoles)

Benzotriazole exists as two distinct tautomers: the 1H- and 2H- forms. The 1H-tautomer is significantly more stable, predominating by over 99% at ambient temperatures in solution and the gas phase. chemicalbook.com However, when benzotriazole is N-substituted, both 1- and 2-substituted isomers can be formed and may coexist in equilibrium. chemicalbook.com

For N-(aminomethyl)benzotriazole derivatives, which are structurally analogous to the moiety in the target compound, detailed NMR studies have shown that they exist exclusively as the 1-substituted isomer in the crystalline state. In solution, however, an equilibrium is established between the 1- and 2-isomers. The position of this equilibrium is sensitive to both solvent polarity and the steric bulk of the substituents on the amino group. Cross-over experiments have proven that the isomerization process occurs through an intermolecular mechanism, rather than an intramolecular shift.

Table 2: Isomer Ratios of a Model N-(Dialkylaminomethyl)benzotriazole in Various Solvents Data illustrates the solvent-dependent equilibrium between 1- and 2-substituted isomers for structurally related compounds.

| Solvent | Dielectric Constant (ε) | Ratio of 1-isomer : 2-isomer |

| Cyclohexane | 2.0 | 1.0 : 1.0 |

| Carbon Tetrachloride | 2.2 | 1.1 : 1.0 |

| Benzene (B151609) | 2.3 | 1.4 : 1.0 |

| Chloroform | 4.8 | 3.0 : 1.0 |

| Acetonitrile | 37.5 | 4.0 : 1.0 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | >9.0 : 1.0 |

Source: Based on findings for related N,N-disubstituted aminomethylbenzotriazoles.

This body of research strongly suggests that while N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine is named and likely isolated as the 1H-isomer, in solution it will exist in a dynamic equilibrium with its 2H-isomer, with the proportion of the 1H-isomer increasing in more polar solvents.

Reactivity of the Biphenyl-2-amine Moiety

The biphenyl-2-amine portion of the molecule is characterized by two interconnected aromatic rings and a secondary amine functionality, both of which are significant determinants of its chemical reactivity.

Electrophilic Aromatic Substitution Patterns on the Biphenyl System

The biphenyl system undergoes electrophilic aromatic substitution (EAS) in a manner analogous to benzene. arabjchem.org The regiochemical outcome is governed by the directing effects of the substituents already present on the rings. pearson.comwikipedia.org In N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine, the key directing groups are the secondary amine (-NH-R) on one ring and the phenyl group (the second ring acting as a substituent) on the other.

Amine Group (-NH-R): The secondary amine is a powerful activating group due to the ability of the nitrogen lone pair to donate electron density into the aromatic ring via resonance. It is a strong ortho, para-director. wikipedia.org

Phenyl Group (-Ph): A phenyl substituent is also an activating group (though weaker than an amine) and directs incoming electrophiles to the ortho and para positions. pearson.com

The overwhelming directing influence will come from the strongly activating amine group. Therefore, electrophilic attack is most likely to occur on the ring bearing the amine substituent. The primary sites for substitution would be the position para to the amine (C-5) and, to a lesser extent due to steric hindrance, the ortho position (C-3). The other phenyl ring is also activated and would direct substitution to its own ortho (2' and 6') and para (4') positions. However, the superior activation by the amine group makes substitution on the first ring more favorable.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Classification | Directing Effect |

| -NH-R (Secondary Amine) | Strongly Activating | Ortho, Para |

| -C6H5 (Phenyl) | Activating | Ortho, Para |

Reactivity of the Amine Functionality

The secondary amine in the biphenyl-2-amine moiety is a key reactive site. Its lone pair of electrons makes it both basic and nucleophilic.

Nucleophilicity: The amine can react with a variety of electrophiles. It can be acylated by acid chlorides or anhydrides to form amides, or further alkylated with alkyl halides. These reactions are fundamental to modifying the properties of the molecule or for building more complex structures.

Basicity: As a base, the amine can be protonated by acids to form an ammonium (B1175870) salt. This protonation deactivates the aromatic ring to which it is attached, shutting down its susceptibility to electrophilic aromatic substitution. This property can be used strategically to direct substitution to the other, non-amine-bearing phenyl ring.

Participation in Coupling Reactions: Amines on biphenyl scaffolds are important in catalysis and materials science. While the amine in the title compound is secondary, related primary biphenyl amines are precursors in coupling reactions. The reactivity of the amine can be modulated by using protecting groups, such as the tert-butyloxycarbonyl (t-Boc) group, which can facilitate other reactions on the biphenyl system, like Suzuki-Miyaura couplings. researchgate.net

Photochemical Reaction Pathways of N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine

The photochemistry of molecules containing both benzotriazole and biphenyl units is rich with possibilities, including radical-mediated decompositions and intramolecular cyclizations. The benzotriazole moiety is known to be photoreactive, often serving as a photolabile leaving group, while the biphenyl-2-amine structure is a classic precursor for cyclization reactions.

The primary photochemical event for N-substituted benzotriazoles typically involves the cleavage of the N-N or N-C bond. researchgate.netnih.gov For N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine, UV irradiation is expected to induce the homolytic cleavage of the N-CH2 bond, leading to the formation of a benzotriazolyl radical and a biphenyl-2-aminomethyl radical.

A highly relevant parallel is the photodecomposition of tris(benzotriazol-1-yl)methane in benzene. acs.orgnih.gov In this process, the initial loss of a benzotriazolyl radical and nitrogen leads to intermediates that react with the benzene solvent. acs.org Applying this analogy, the photolysis of N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine would likely proceed through the following steps:

Formation of a Radical Pair : Initial excitation with UV light leads to the homolytic cleavage of the bond between the benzotriazole N1-position and the methylene carbon, generating a benzotriazolyl radical (Bt•) and a biphenyl-2-aminomethyl radical (Ph-C₆H₄-NH-CH₂•).

Fate of the Benzotriazolyl Radical : The benzotriazolyl radical is unstable and can undergo further reactions, including the extrusion of a nitrogen molecule (N₂) to form a highly reactive 1,3-diradical intermediate. nih.gov

Formation of Amine Radicals : The resulting biphenyl-2-aminomethyl radical is a key intermediate that dictates subsequent product formation. Research on related systems has shown that such radicals can be stabilized and participate in further transformations. acs.orgresearchgate.net

These radical intermediates are typically identified and studied using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which can detect and characterize radical species. nih.gov

One of the most significant photochemical transformations anticipated for N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine is an intramolecular cyclization to form the phenanthridine (B189435) ring system. Phenanthridines are of great interest due to their biological activities. nih.gov This transformation is well-documented for various ortho-functionalized biaryl precursors. nih.govnih.govresearchgate.net

The mechanism, drawing parallels from the photolysis of tris(benzotriazol-1-yl)methane, would involve the key biphenyl-2-ylmethyleneamine radical intermediate. acs.orgresearchgate.net The proposed pathway is as follows:

Radical Formation : As described above, photolysis generates the biphenyl-2-aminomethyl radical.

Intramolecular Cyclization : This radical undergoes an intramolecular cyclization, where the radical center on the methylene carbon attacks the adjacent phenyl ring.

Aromatization : The resulting cyclized radical intermediate subsequently aromatizes, likely through hydrogen abstraction or oxidation, to yield the stable phenanthridine skeleton. acs.org

Numerous studies have demonstrated that visible light-induced, metal-free radical cascade cyclization reactions are effective for synthesizing substituted phenanthridines from precursors like 2-isocyanobiphenyls. nih.govrsc.orgrsc.org This body of research supports the feasibility of a similar light-induced cyclization for N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine, positioning the benzotriazolylmethyl group as a potential radical precursor for initiating the cyclization cascade.

Table 1: Examples of Photochemically-Mediated Phenanthridine Synthesis from Biphenyl Precursors This table presents data from related systems to illustrate the general reaction type.

| Precursor | Conditions | Product | Yield (%) | Reference |

| 2',3'-Dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime | UV irradiation (450 W Hg lamp), t-BuOH | 4-Methoxyphenanthridine | 54% | nih.gov |

| Tris(benzotriazol-1-yl)methane | UV irradiation (300 nm), Benzene | Phenanthridine | Not specified | acs.org |

| 2-Isocyanobiphenyls and Hydrazines | Visible light, Eosin B, Air | 6-Substituted Phenanthridines | Various | rsc.org |

While specific photophysical data for N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine is not available, the properties of related benzotriazole derivatives have been studied. nih.govacs.orgresearchgate.netresearchgate.net These studies provide a framework for understanding its likely characteristics.

Absorption and Emission : The compound is expected to exhibit UV absorption characteristic of the benzotriazole and biphenyl chromophores. Studies on other benzotriazole derivatives show absorption maxima typically in the UV region. acs.orgresearchgate.net Fluorescence is possible, particularly if there is extended conjugation. For instance, aryl-conjugated benzotriazoles with electron-rich substituents show strong fluorescence in the visible region. acs.org

Quantum Yield : The quantum yield (Φ) of a photochemical reaction quantifies its efficiency. For the processes described above (photodecomposition and cyclization), the quantum yield would be determined by measuring the number of molecules transformed per photon absorbed. For related fluorescent benzotriazole derivatives, quantum yields have been measured and shown to be solvent-dependent. researchgate.net

Solvatochromism : The photophysical properties, such as absorption and emission wavelengths, may be sensitive to solvent polarity (solvatochromism). This has been observed in other charge-transfer-based benzotriazole compounds, which show a bathochromic (red) shift in more polar solvents. acs.org

Characterization would involve UV-visible absorption and photoluminescence spectroscopy in various solvents to assess solvatochromic effects. Quantum yields would be determined using a standard reference compound.

Table 2: Representative Photophysical Data for Aryl-Conjugated Benzotriazole Derivatives in Methanol This table includes data from analogous compounds to illustrate typical photophysical properties.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Reference |

| Analogue 21a | 328 | 384 | 56 | acs.org, researchgate.net |

| Analogue 21b | 340 | 454 | 114 | acs.org, researchgate.net |

| Analogue 21c | 338 | 449 | 111 | acs.org, researchgate.net |

Catalytic Transformations and Derivatization Reactions

The N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine molecule possesses multiple sites amenable to catalytic transformations, allowing for further functionalization of either the benzotriazole or biphenyl rings.

The benzotriazole and biphenyl moieties are robust structures that can participate in various metal-catalyzed cross-coupling reactions, provided they are appropriately pre-functionalized (e.g., with a halogen atom). Palladium- and copper-catalyzed reactions are standard methods for forming C-C and C-N bonds. researchgate.net

Suzuki-Miyaura Coupling : If a halogenated version of the title compound were prepared (e.g., bromo-substituted on the biphenyl or benzotriazole ring), it could undergo Suzuki-Miyaura coupling with aryl boronic acids. This reaction has been successfully applied to functionalize brominated benzotriazole derivatives, extending the conjugation of the heterocyclic unit. nih.govacs.org This would be a powerful method for adding diverse aryl or heteroaryl substituents.

Buchwald-Hartwig Amination : The amino group on the biphenyl ring could potentially undergo further N-arylation via Buchwald-Hartwig amination, although steric hindrance from the ortho-phenyl group might pose a challenge. More commonly, a bromo-substituted biphenyl ring on the molecule could be coupled with various amines.

Heck Coupling : An appropriately halogenated derivative could also participate in Heck coupling reactions with alkenes to introduce vinyl groups.

These catalytic methods would significantly expand the chemical space accessible from the parent compound, allowing for the synthesis of a library of derivatives with tailored electronic and steric properties.

Benzotriazole is a well-established reagent in synthetic chemistry, particularly in aminoalkylation reactions. researchgate.netrsc.orgrsc.org The title compound, N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine, is itself a product of a Mannich-type aminoalkylation reaction involving biphenyl-2-amine, formaldehyde (B43269), and benzotriazole.

Crucially, the benzotriazole group in such adducts can function as an excellent leaving group upon activation, making the molecule a valuable aminoalkylating agent. ethernet.edu.et It can be used to transfer the –CH₂(NH-biphenyl) moiety to a variety of nucleophiles.

The general reaction scheme involves the displacement of the benzotriazole anion by a nucleophile: Nu⁻ + Ph-C₆H₄-NH-CH₂-Bt → Ph-C₆H₄-NH-CH₂-Nu + Bt⁻

Potential nucleophiles include:

Grignard Reagents (R-MgX) : To form new carbon-carbon bonds, leading to elongated alkyl chains. rsc.org

Organolithium Reagents (R-Li) : Similar to Grignard reagents for C-C bond formation.

Enolates : To achieve α-aminoalkylation of carbonyl compounds.

Other Amines or Amides : To synthesize more complex diamine or aminal structures.

This reactivity makes N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine a stable, crystalline equivalent of the corresponding unstable N-(biphenyl-2-yl)methanimine, providing a synthetic handle for introducing the biphenyl-2-aminomethyl group into various molecular frameworks.

Spectroscopic and Structural Elucidation Methodologies

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine. This precise mass measurement allows for the unambiguous determination of the molecular formula. For C₁₉H₁₆N₄, the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the structural components of the molecule. Key fragmentation pathways for this compound would likely involve the cleavage of the C-N bonds connecting the methylene (B1212753) bridge to the biphenylamine and benzotriazole (B28993) moieties.

| Fragment Ion | Proposed Structure |

| [M - C₇H₅N₃]⁺ | Biphenyl-2-aminomethyl cation |

| [M - C₁₂H₁₀N]⁺ | Benzotriazol-1-ylmethyl cation |

| [C₁₂H₁₀N]⁺ | Biphenyl-2-amine radical cation |

| [C₇H₅N₃]⁺ | Benzotriazole radical cation |

Note: This table represents plausible fragment ions that would need to be confirmed by experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine would be expected to show characteristic absorption bands for the N-H bond, aromatic C-H bonds, and C=C and C=N bonds within the aromatic rings.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| N=N Stretch (triazole) | 1580 - 1620 |

| C-N Stretch | 1250 - 1350 |

Note: These are typical wavenumber ranges and the exact positions would be determined experimentally.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can construct a three-dimensional model of the electron density of the molecule, from which the positions of the individual atoms can be inferred. This allows for the precise measurement of bond lengths, bond angles, and dihedral angles, as well as the visualization of how molecules are arranged in the crystal lattice.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

In the absence of specific experimental data for N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine, a hypothetical data table is presented below to illustrate the type of information that would be obtained from an X-ray crystallographic study. The values are based on typical bond lengths and angles for similar organic molecules.

Table 1: Hypothetical Bond Lengths and Angles for N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine

| Parameter | Atom 1 | Atom 2 | Atom 3 | Typical Value (Å or °) |

|---|---|---|---|---|

| Bond Length | C | C (aromatic) | - | 1.39 Å |

| Bond Length | C | N | - | 1.47 Å |

| Bond Length | N | N | - | 1.35 Å |

| Bond Angle | C | N | C | 120° |

| Bond Angle | C | C | C (biphenyl) | 120° |

The dihedral angle between the two phenyl rings of the biphenyl (B1667301) group is a particularly important parameter as it defines the molecule's conformation. This twist angle is influenced by steric hindrance between the ortho-substituents and by crystal packing forces.

Investigation of Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is determined by a variety of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice. For N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine, several types of intermolecular interactions would be anticipated.

Studies on similar benzotriazole derivatives, such as 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, have revealed the presence of weak C—H···N hydrogen bonds. It is highly probable that such interactions would also play a role in the crystal packing of N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine. The nitrogen atoms of the benzotriazole ring can act as hydrogen bond acceptors, while C-H groups from the biphenyl and methylene bridge can act as donors.

Table 2: Potential Intermolecular Interactions in Crystalline N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| C-H···N Hydrogen Bond | C-H (biphenyl/methylene) | N (benzotriazole) | 2.2 - 2.8 |

| π-π Stacking | Biphenyl Ring | Biphenyl Ring | 3.3 - 3.8 |

The interplay of these various intermolecular forces would dictate the final three-dimensional arrangement of the molecules in the solid state, influencing physical properties such as melting point and solubility. A definitive understanding of these structural details for N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine, however, awaits a dedicated single-crystal X-ray diffraction study.

Theoretical and Computational Chemistry Studies of N 1h Benzotriazol 1 Ylmethyl Biphenyl 2 Amine

Electronic Structure and Conformation Analysis

The electronic structure and three-dimensional shape (conformation) of a molecule are fundamental to its chemical reactivity and physical properties. Computational methods are instrumental in elucidating these characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For a molecule like N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), can be utilized to determine its optimized ground state geometry. niscpr.res.inresearchgate.net These calculations aim to find the lowest energy arrangement of the atoms, providing insights into bond lengths, bond angles, and dihedral angles.

The electronic properties that can be derived from such calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. researchgate.net The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The molecular electrostatic potential (MESP) surface can also be mapped to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

The conformational flexibility of N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine arises from the rotation around several single bonds, particularly the bond connecting the biphenyl (B1667301) group and the amine, and the bond between the methylene (B1212753) bridge and the benzotriazole (B28993) ring. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools to explore the potential energy surface and identify stable conformers.

MM methods use classical physics to model the potential energy of a system as a function of its atomic coordinates. By systematically rotating key dihedral angles and calculating the corresponding energy, a conformational map can be generated, revealing the low-energy conformers. MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing a dynamic view of the conformational landscape and the transitions between different conformers.

Computational methods can also predict spectroscopic data, which can be compared with experimental results for structure verification. DFT calculations can be used to compute the vibrational frequencies corresponding to the infrared (IR) spectrum. niscpr.res.in The calculated frequencies can help in the assignment of experimental IR bands to specific vibrational modes of the molecule.

Similarly, the gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). niscpr.res.in A comparison between the calculated and experimental NMR spectra can provide strong evidence for the proposed molecular structure. niscpr.res.in

Table 2: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| Key IR Frequency (N-H stretch) | 3400 cm⁻¹ | 3425 cm⁻¹ |

| ¹H NMR Chemical Shift (N-H proton) | 7.5 ppm | 7.8 ppm |

| ¹³C NMR Chemical Shift (C-N carbon) | 145 ppm | 148 ppm |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the pathways and energetics of chemical reactions, providing insights that are often inaccessible through experimental means alone.

The synthesis of N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine likely involves the formation of new carbon-nitrogen bonds. Computational methods can be employed to model the reaction mechanism of these synthetic steps. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

Transition state theory allows for the calculation of activation energies, which are critical in determining the rate of a reaction. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in a nucleophilic substitution reaction, the transition state would show the partial formation of the new bond and the partial breaking of the old bond.

N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine has been identified as a product of the photodecomposition of tris(benzotriazol-1-yl)methane in benzene (B151609). nih.govacs.org This suggests a photochemical reaction pathway involving radical intermediates. Computational studies can be instrumental in elucidating the mechanism of such reactions.

The photolysis of the parent compound, 1H-benzotriazole, is known to proceed via N-N bond fission upon excitation. researchgate.net A similar mechanism can be hypothesized for more complex derivatives. Computational modeling can be used to study the excited states of the precursor molecule and identify the most likely bond to break upon photoexcitation.

Following the initial bond cleavage, radical intermediates are formed. researchgate.net The fate of these radicals can be explored computationally by modeling various possible reaction pathways, such as hydrogen abstraction, recombination, or addition to a solvent molecule. acs.org In the case of the formation of N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine from tris(benzotriazol-1-yl)methane, the proposed mechanism involves the loss of a benzotriazolyl radical and a nitrogen molecule, followed by the addition of a benzene molecule. nih.govacs.org Computational studies could verify the energetic feasibility of this pathway and characterize the structures of the radical intermediates involved.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine |

| Tris(benzotriazol-1-yl)methane |

Solvation Effects on Reactivity and Conformation

The influence of the solvent environment on the behavior of a molecule is a critical aspect of its chemical and biological profile. For N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine, solvation is expected to play a significant role in determining both its conformational preferences and its reactivity. Computational methods, such as molecular dynamics (MD) simulations and quantum chemical calculations employing continuum solvent models like the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM), are essential tools for investigating these effects. researchgate.netmdpi.comnih.gov

The conformational flexibility of N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine arises primarily from the rotation around the C-C bond of the biphenyl moiety and the C-N bonds of the linker. In nonpolar solvents, intramolecular forces, such as van der Waals interactions and potential weak hydrogen bonds, would likely dominate, leading to a more compact conformation. In contrast, polar solvents are expected to interact with the polar regions of the molecule, namely the benzotriazole ring and the secondary amine. rsc.org These solvent-solute interactions could stabilize more extended conformations and influence the dihedral angle between the two phenyl rings of the biphenyl group. ic.ac.uk Computational studies on similar heterocyclic compounds have shown that solvent polarity can significantly impact the stability of different tautomers and conformers. tandfonline.comtandfonline.com MD simulations in explicit solvent boxes (e.g., water, dimethyl sulfoxide) can provide detailed insights into the specific hydrogen bonding networks and the dynamic conformational changes of the molecule over time. nih.govpensoft.net

Solvation also profoundly affects chemical reactivity. For reactions involving charged or highly polar transition states, polar solvents can offer significant stabilization, thereby lowering the activation energy and increasing the reaction rate. The nitrogen atoms of the benzotriazole ring and the secondary amine can participate in acid-base chemistry, and their pKa values will be highly dependent on the solvent. tandfonline.com Theoretical calculations can predict these pKa values and elucidate how the solvent modulates the molecule's nucleophilicity and electrophilicity. researchgate.net By modeling the reaction pathways in different solvent environments, it is possible to predict how the reactivity of N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine would be altered, providing crucial information for synthetic chemists and biochemists.

Molecular Docking and Pharmacophore Modeling (Hypothetical Biological Relevance)

Given the well-documented and wide-ranging biological activities of benzotriazole derivatives, it is plausible to hypothesize that N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine may also possess therapeutic potential. researchgate.net Benzotriazoles have been investigated for their antimicrobial, antifungal, antiviral, and anticancer properties, among others. niscpr.res.in Computational techniques such as molecular docking and pharmacophore modeling can be employed to explore this hypothetical biological relevance in silico.

Assessment of Potential Binding Interactions with Biological Macromolecules based on known activities of benzotriazole derivatives

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. researchgate.net This technique can provide valuable insights into the binding affinity and the specific molecular interactions that stabilize the ligand-receptor complex. Based on the known activities of other benzotriazole compounds, several classes of biological targets could be considered for docking studies with N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine.

For instance, numerous benzotriazole derivatives have been shown to exhibit antimicrobial activity. researchgate.net Therefore, docking studies could be performed against essential bacterial or fungal enzymes, such as DNA gyrase, dihydrofolate reductase, or lanosterol (B1674476) 14α-demethylase. The results of these simulations would reveal potential binding modes and key interactions, such as hydrogen bonds between the benzotriazole nitrogens or the amine group and amino acid residues in the active site, as well as hydrophobic interactions involving the biphenyl moiety. Similarly, given the anticancer potential of some benzotriazoles, docking against targets like protein kinases, topoisomerases, or tubulin could be explored. The biphenyl group, in particular, could engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan, which are often found in the binding sites of these proteins.

Development of Pharmacophore Models to Guide Future Design of Analogues

A pharmacophore model is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. Pharmacophore models can be developed based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based).

For N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine, a ligand-based pharmacophore model could be generated to guide the design of new analogues. The key pharmacophoric features of this molecule would likely include:

Aromatic rings: corresponding to the benzotriazole and the two phenyl rings of the biphenyl moiety.

Hydrogen bond acceptor features: represented by the nitrogen atoms of the benzotriazole ring.

A hydrogen bond donor feature: corresponding to the N-H group of the secondary amine.

Hydrophobic features: associated with the aromatic rings.

By comparing this model with pharmacophores derived from other known active benzotriazole derivatives, it may be possible to refine the model and identify the most critical features for a particular biological activity. This refined pharmacophore can then serve as a template for the design of new molecules with potentially enhanced potency and selectivity.

In Silico Screening and Ligand-Based Virtual Screening

Once a pharmacophore model has been developed and validated, it can be used as a query for virtual screening of large chemical databases. This process involves searching for other molecules in the database that match the defined pharmacophoric features and their spatial arrangement. Ligand-based virtual screening is a cost-effective and rapid method for identifying novel chemical scaffolds that are likely to be active at the target of interest.

The pharmacophore model derived from N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine could be used to screen databases such as ZINC, PubChem, or commercial compound libraries. The molecules that are identified as "hits" in this initial screen can then be subjected to further computational analysis, such as molecular docking, to prioritize them for chemical synthesis and biological testing. This in silico screening approach can significantly accelerate the drug discovery process by focusing experimental efforts on compounds with a higher probability of success.

Structure Activity Relationship Sar and Mechanistic Basis for Potential Biological Interactions

Design Principles for Modulating Structure and Activity

The rational design of analogues of N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine can be approached by systematically modifying its three core components. The goal of such modifications is to alter physicochemical properties like lipophilicity, steric profile, and electronic character to enhance potency and selectivity for a hypothetical biological target.

The biphenyl (B1667301) group is a common scaffold in medicinal chemistry, and its modification can significantly impact biological activity. A key feature of ortho-substituted biphenyls is the potential for atropisomerism, where rotation around the single bond connecting the two phenyl rings is restricted. pharmaguideline.comvedantu.com This restricted rotation can lock the molecule into a specific, biologically active conformation.

Introducing bulky substituents at the ortho positions of the biphenyl rings can increase the rotational barrier, potentially leading to stable, separable atropisomers. stackexchange.comslideshare.net Modifications can be explored to probe the size and nature of the binding pocket of a hypothetical target. For instance, introducing small alkyl groups, halogens, or methoxy (B1213986) groups at various positions could influence hydrophobic interactions and electronic properties. youtube.com The addition of a third aromatic ring has been a strategy in the development of certain non-steroidal anti-inflammatory drugs (NSAIDs) to enhance potency, a concept that could be explored here. medcraveonline.com

Table 1: Hypothetical SAR of Biphenyl Moiety Modifications

| Modification Site | Substituent (R) | Hypothesized Change in Property | Predicted Impact on Activity |

|---|---|---|---|

| Phenyl Ring A (unsubstituted) | 4'-Fluoro | Increases lipophilicity; potential for H-bonding | May enhance binding affinity |

| Phenyl Ring B (amine-substituted) | 6'-Methyl | Increases steric bulk near the linker | Could induce a more rigid, active conformation (atropisomerism) |

| Phenyl Ring A | 4'-Cyano | Electron-withdrawing; increases polarity | May alter target interaction and improve solubility |

The benzotriazole (B28993) ring is a versatile pharmacophore known for its role in various biologically active compounds, including enzyme inhibitors. nih.govgsconlinepress.com Its triazole ring provides a platform for chemical modifications that can optimize pharmacological properties. gsconlinepress.com Introducing substituents onto the benzene (B151609) portion of the benzotriazole moiety can modulate its electronic nature and hydrogen bonding capacity.

Studies on other benzotriazole derivatives have shown that electron-withdrawing groups, such as chloro substituents, can be pivotal for binding interactions with enzymes. researchgate.neteui.eu Conversely, electron-donating groups like methyl or methoxy could enhance other types of interactions or affect the molecule's metabolic stability. The position of these substituents (e.g., 4, 5, 6, or 7-position) would also be critical in determining the precise vector and nature of the interaction with a target protein. researchgate.net

Table 2: Hypothetical SAR of Benzotriazole Ring Modifications

| Modification Site | Substituent (R) | Hypothesized Change in Property | Predicted Impact on Activity |

|---|---|---|---|

| 5-position | -Cl | Electron-withdrawing; increases lipophilicity | May enhance binding via halogen bonds or hydrophobic interactions. researchgate.neteui.eu |

| 6-position | -CH₃ | Electron-donating; increases lipophilicity | Could improve van der Waals interactions in a hydrophobic pocket |

| 5,6-dichloro | -Cl, -Cl | Strongly electron-withdrawing | Potentially significant increase in binding affinity or inhibitory potency |

Lengthening the linker (e.g., to an ethyl or propyl chain) would increase the distance between the two aromatic systems and enhance conformational flexibility. mdpi.com This could allow the molecule to access different binding conformations or span a larger active site. Conversely, introducing branching (e.g., a methyl group on the linker) or creating a more rigid linker (e.g., incorporating it into a cyclic structure) would reduce conformational freedom. mdpi.com This can be advantageous if the rigid conformation is the one required for optimal binding, as it reduces the entropic penalty upon binding to a target. nih.gov

Table 3: Hypothetical SAR of Alkyl Linker Modifications

| Linker Structure | Key Property Change | Predicted Impact on Activity |

|---|---|---|

| -CH₂- (Original) | Baseline flexibility and distance | - |

| -CH₂CH₂- | Increased length and flexibility | May allow for spanning larger binding sites or adopting new binding modes |

| -CH(CH₃)- | Increased steric hindrance; introduces chirality | Could provide selectivity for a specific target conformation or stereoisomer |

Investigation of Potential Mechanisms of Action at a Molecular Level (Hypothetical)

Given the structural motifs present in N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine, it is possible to hypothesize potential mechanisms of action based on the known activities of related compounds.

The benzotriazole scaffold is a well-documented component of various enzyme inhibitors. ethernet.edu.et Derivatives have shown inhibitory activity against enzymes such as α-amylase, α-glucosidase, and carbonic anhydrases. researchgate.neteui.eunih.gov For instance, certain benzotriazole derivatives with chloro substitutions on an associated aryl ring were found to be potent competitive inhibitors of α-amylase and non-competitive inhibitors of α-glucosidase. researchgate.neteui.eu

The biphenyl-2-amine structure is a key feature in various pharmacologically active molecules that bind to specific receptors. The combination of aromatic rings and an amine group constitutes a recognized pharmacophore for certain biological targets, including opioid receptors. nih.gov

It could be hypothesized that N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine may act as a ligand for a receptor that recognizes an aromatic-amine motif. In this scenario, the biphenyl group could mimic the hydrophobic interactions of an endogenous ligand, while the secondary amine provides a key hydrogen-bonding interaction point. The benzotriazole moiety would serve as a large, lipophilic group that could further anchor the molecule in the binding site or provide additional interactions that modulate the ligand's efficacy (e.g., agonist vs. antagonist activity). Profiling the compound against a panel of receptors known to bind biphenyl or aromatic amine structures would be a logical step to investigate this hypothetical mechanism.

Membrane Interaction Studies

Direct membrane interaction studies for N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine have not been specifically reported. However, the lipophilic nature of the biphenyl group and the hydrogen bonding capabilities of the benzotriazole and amine moieties suggest a likelihood of interaction with cellular membranes.

The benzotriazole ring and the secondary amine introduce polar elements capable of forming hydrogen bonds with the phospholipid head groups or with membrane proteins. These interactions could influence the orientation of the molecule within the membrane and could potentially lead to more specific interactions with membrane-bound enzymes or receptors. Studies on other benzotriazole derivatives have suggested that such compounds can disrupt bacterial cell membranes, leading to cell lysis and death, a mechanism that may be applicable here. gsconlinepress.com

Cell-Based Assays for Mechanistic Understanding

To understand the potential biological effects of N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine, a variety of cell-based assays would be necessary. These assays would provide insight into its ability to enter cells, interact with intracellular targets, and exert any biological activity.

Cell Permeability and Distribution Studies (in vitro models)

The ability of N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine to cross cellular membranes is a critical determinant of its potential biological activity. In vitro models, such as the Caco-2 cell permeability assay, are commonly used to predict the intestinal absorption of compounds. The predicted lipophilicity (XlogP of 4.5) of this compound suggests it may have sufficient passive permeability. uni.lu

Studies on structurally related benzotriazole derivatives in Caco-2 monolayers could provide a framework for understanding the potential permeability of this compound. For instance, some antiviral benzotriazole derivatives have been evaluated for their effects on intestinal permeability using such models. mdpi.com The presence of both lipophilic (biphenyl) and polar (benzotriazole, amine) groups suggests a balance that could facilitate membrane traversal.

Target Engagement Assays (e.g., using reporter genes or protein assays)

Identifying the specific molecular targets of N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine is crucial for understanding its mechanism of action. Target engagement assays confirm the direct interaction between a compound and its intended target protein in a cellular context. nih.gov

Given the structural motifs, potential targets could include enzymes or receptors. For example, various biphenyl derivatives have been investigated as inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B) or as activators of AMP-activated protein kinase (AMPK). nih.gov Reporter gene assays could be employed to measure the downstream effects of target engagement. For instance, if the compound were to interact with a transcription factor, a reporter gene under the control of that factor would show altered expression levels.

Chemoproteomic approaches could also be utilized to identify on-target and off-target interactions within the cellular proteome. nih.gov

Studies on Antimicrobial Activity and Resistance Mechanisms in Model Organisms

The benzotriazole moiety is a well-known pharmacophore present in many compounds with antimicrobial properties. nih.gov Therefore, it is plausible that N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine could exhibit antimicrobial activity.

In vitro antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi. Studies on various benzotriazole derivatives have demonstrated a broad spectrum of activity. For instance, some derivatives show efficacy against both Gram-positive and Gram-negative bacteria. gsconlinepress.com The mechanism of action for antimicrobial benzotriazoles can involve the disruption of the cell membrane or the inhibition of essential enzymes. gsconlinepress.com

The development of resistance is a critical aspect of antimicrobial research. Studies in model organisms would involve serial passage of the organism in the presence of sub-lethal concentrations of the compound to select for resistant mutants. Whole-genome sequencing of these mutants can then identify the genetic basis of resistance, providing further insight into the compound's mechanism of action.

Below are tables summarizing the antimicrobial activity of various benzotriazole derivatives, which can serve as a reference for the potential activity of N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine.

Table 1: Antibacterial Activity of Selected Benzotriazole Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Oxo-4-substituted aryl-azetidinone derivative of benzotriazole | Escherichia coli | 0.1 | nih.gov |

| Trifluoromethyl-substituted benzimidazole (B57391) derivative | MRSA | 12.5-25 | gsconlinepress.com |

Table 2: Antifungal Activity of Selected Benzotriazole Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Oxo-4-substituted aryl-azetidinone derivative of benzotriazole | Aspergillus niger | 0.5 | nih.gov |

| 5,6-disubstituted benzotriazole derivative | Candida albicans | 1.6-25 | nih.gov |

Derivatization Strategies and Analogue Design

Synthesis of N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine Derivatives

The synthesis of derivatives from this scaffold allows for a systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of a compound's interaction with biological targets.